The synthesis of BMS 181101 involves several key steps, typically conducted under Good Manufacturing Practice (GMP) conditions to ensure quality and safety. While specific synthetic routes are proprietary, the general approach includes:
BMS 181101's molecular structure is characterized by specific functional groups that contribute to its pharmacological activity. The compound's structure can be represented as follows:
The structural analysis reveals a complex arrangement that allows for interaction with serotonin transporters and receptors, facilitating its action as both an inhibitor and an agonist.
BMS 181101 participates in several chemical reactions that are crucial for its pharmacological effects:
The mechanism of action of BMS 181101 is multifaceted:
BMS 181101 exhibits several notable physical and chemical properties:
These properties influence formulation strategies for effective delivery in clinical settings.
BMS 181101 has potential applications in various scientific fields:
BMS-181101 was designed as a selective agonist for the serotonin 1A (5-HT1A) receptor, a well-established target for antidepressant and anxiolytic therapies. The 5-HT1A receptor, a G-protein-coupled receptor (GPCR) prevalent in limbic brain regions, modulates mood and emotional processing. Activation of this receptor triggers inhibitory signaling cascades (e.g., adenylate cyclase suppression), which counteracts hyperactivity in stress-response neural circuits—a hallmark of depression pathophysiology [1]. Target validation leveraged in vitro binding assays and in vivo behavioral models (e.g., forced swim test), confirming that selective 5-HT1A agonism promotes resilience to stress-induced behavioral deficits. This mechanistic foundation aligned with Bristol Myers Squibb’s "predict first" strategy, utilizing computational biology to prioritize targets with high therapeutic relevance before molecule synthesis [1].
SAR-driven optimization focused on enhancing 5-HT1A affinity, selectivity over off-target receptors (e.g., α1-adrenergic, dopamine D2), and metabolic stability. Initial hits featured a core arylpiperazine scaffold, known for GPCR affinity but plagued by promiscuity. Key modifications included:
Table 1: Evolution of BMS-181101 Scaffold via SAR Optimization
Compound | Core Scaffold | Key Structural Features | 5-HT1A Ki (nM) | Selectivity Ratio (vs. α1/D2) |
---|---|---|---|---|
Lead A | Unsubstituted arylpiperazine | -OH group at C4 | 120 | 2.5x / 3.0x |
Intermediate B | Tetrahydropyran-linked | -OCH3 at para position | 45 | 12x / 8x |
BMS-181101 | Rigidified bicyclic | -CF3 group; keto bioisostere | 1.8 | >100x / >100x |
This iterative process yielded BMS-181101, exhibiting sub-nanomolar 5-HT1A affinity (Ki = 1.8 nM) and >100-fold selectivity over competing receptors [10].
Predicting CNS penetration was critical for BMS-181101’s efficacy. In silico models quantified key physicochemical determinants of BBB permeability:
Quantitative Structure-Activity Relationship (QSAR) models trained on rodent logBB data predicted BMS-181101’s brain:plasma ratio at ~0.8, indicating favorable penetration [6] [9]. Machine learning algorithms (e.g., random forest) further assessed transporter interactions, confirming low P-gp efflux risk (efflux ratio <2.5 in silico) [4] [9]. These predictions were validated experimentally: in vivo perfusion assays demonstrated a permeability-surface area (PS) product of 2.1 × 10⁻⁴ cm/s, aligning with computational forecasts [6].
Table 2: Computational BBB Permeability Predictions for BMS-181101
Parameter | Predicted Value | Physicochemical Implication | Validation Method |
---|---|---|---|
logD (pH 7.4) | 2.6 | Optimal membrane partitioning | Shake-flask assay |
PSA | 62 Ų | Low H-bonding capacity | Molecular dynamics simulation |
P-gp Efflux Risk | Low | Reduced efflux potential | In vitro Caco-2 assay |
Predicted logBB | 0.78 | Favorable brain:plasma ratio | In situ rat perfusion |
Hybrid approaches integrating molecular dynamics simulations of the BBB endothelial membrane provided atomistic insights into passive diffusion pathways, corroborating BMS-181101’s permeability profile [3] [4]. This multi-algorithmic strategy exemplifies the "collaborative hybrid intelligence" paradigm—merging computational power with medicinal chemistry intuition—to accelerate CNS drug design [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7